Pyrrolidine, 2-ethylidene-1,5-dimethyl-3,3-diphenyl-, perchlorate

Catalog No.
S967379
CAS No.
66729-78-0
M.F
C20H24ClNO4
M. Wt
377.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrrolidine, 2-ethylidene-1,5-dimethyl-3,3-dipheny...

CAS Number

66729-78-0

Product Name

Pyrrolidine, 2-ethylidene-1,5-dimethyl-3,3-diphenyl-, perchlorate

IUPAC Name

2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine;perchloric acid

Molecular Formula

C20H24ClNO4

Molecular Weight

377.9 g/mol

InChI

InChI=1S/C20H23N.ClHO4/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18;2-1(3,4)5/h4-14,16H,15H2,1-3H3;(H,2,3,4,5)

InChI Key

CBNJWAYHGKHAFJ-UHFFFAOYSA-N

SMILES

CC=C1C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3.OCl(=O)(=O)=O

Canonical SMILES

CC=C1C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3.OCl(=O)(=O)=O

2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine perchlorate is a primary metabolite of methadone.

EDDP, also known as Methadone metabolite or EDDP perchlorate, is a major metabolite of the synthetic opioid methadone Wikipedia: . Its presence in biological samples is used as a marker for methadone use in scientific research. Here's a breakdown of its applications:

Detection of Methadone Use:

EDDP is detectable in urine and other biological fluids for several days after methadone administration PubChem: . This makes it a valuable tool for researchers studying methadone treatment programs, adherence monitoring, and potential diversion of the drug.

Pharmacokinetic Studies:

EDDP excretion rates can provide insights into methadone metabolism and its variability among individuals. This information helps researchers optimize methadone dosing regimens and identify potential factors influencing its effectiveness Krackeler Scientific: .

Pyrrolidine, 2-ethylidene-1,5-dimethyl-3,3-diphenyl-, perchlorate, commonly referred to as 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine perchlorate (EDDP perchlorate), is a chemical compound that serves as a significant metabolite of methadone. This compound is characterized by its complex structure which includes a pyrrolidine ring substituted with ethylidene and dimethyl groups along with diphenyl substituents. The perchlorate salt form enhances its solubility and stability in various applications.

Typical of compounds containing both pyrrolidine and perchlorate functionalities. Notably, it can undergo oxidation reactions. For instance, the oxidation of EDDP perchlorate with m-chloroperbenzoic acid results in the formation of diastereomeric products, showcasing the compound's reactivity and potential for further chemical transformations . Additionally, it can be involved in dealkylation processes leading to the formation of other metabolites .

As a metabolite of methadone, EDDP exhibits biological activity primarily related to its interaction with opioid receptors. It has been studied for its pharmacological effects, which include analgesic properties similar to those of methadone but with different potency and efficacy profiles. The biological activities of EDDP also extend to its role in drug metabolism studies, particularly in understanding methadone's pharmacokinetics and therapeutic effects .

The synthesis of EDDP perchlorate can be achieved through various methods involving the reaction of 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine with perchloric acid or perchlorate salts. This process typically involves careful control of reaction conditions to ensure the formation of the desired perchlorate salt while minimizing side reactions. The synthesis may also utilize oxidation techniques to modify the pyrrolidine structure further .

EDDP perchlorate finds utility in several fields:

  • Pharmaceutical Research: It is used as a reference standard in drug analysis and pharmacokinetic studies.
  • Analytical Chemistry: The compound serves as an analytical standard for quantifying methadone and its metabolites in biological samples such as urine and breast milk .
  • Toxicology Studies: Given its biological activity and potential toxicity, EDDP is studied for its safety profile and effects on human health.

Interaction studies involving EDDP focus on its metabolic pathways and interactions with various enzymes. Research indicates that EDDP can influence the metabolism of other drugs through competitive inhibition or induction of metabolic enzymes. This characteristic is crucial for understanding drug-drug interactions in patients undergoing methadone treatment .

Several compounds share structural similarities with EDDP, each exhibiting unique properties:

Compound NameStructure CharacteristicsNotable Differences
MethadoneA racemic mixture with a more complex structureStronger opioid receptor activity
2-Ethyl-5-methyl-3,3-diphenylpyrolineSimilar diphenyl structure but lacks the pyrrolidine ringDifferent metabolic pathway
2-Ethylidene-1,5-dimethylpyrrolidineLacks diphenyl groupsLess hydrophobic than EDDP

EDDP's unique combination of the pyrrolidine ring and diphenyl substituents distinguishes it from these similar compounds by influencing its pharmacological profile and metabolic behavior.

Molecular Formula and Mass Composition

Pyrrolidine, 2-ethylidene-1,5-dimethyl-3,3-diphenyl-, perchlorate exhibits the molecular formula C₂₀H₂₄ClNO₄, representing a complex organic salt structure [1]. The compound possesses a molecular weight of 377.9 grams per mole, calculated from the constituent atomic masses [1] [2]. The molecular composition includes twenty carbon atoms, twenty-four hydrogen atoms, one nitrogen atom, one chlorine atom, and four oxygen atoms [1].

The chemical entity consists of two distinct components: the organic cation 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine and the inorganic perchlorate anion [1] [2]. The parent pyrrolidine compound, without the perchlorate salt, demonstrates a molecular formula of C₂₀H₂₃N with a molecular weight of 277.4 grams per mole [3] [4]. The exact mass of the complete perchlorate salt is 377.1393859 daltons [1].

PropertyValueReference
Molecular FormulaC₂₀H₂₄ClNO₄ [1]
Molecular Weight377.9 g/mol [1]
Exact Mass377.1393859 Da [1]
Parent Compound FormulaC₂₀H₂₃N [3]
Parent Compound Weight277.4 g/mol [3]

The heavy atom count totals twenty-six atoms, contributing to the overall structural complexity [1]. The topological polar surface area measures 74.7 Ų, indicating moderate polarity characteristics [1]. The compound demonstrates formal charge neutrality despite being an ionic salt, with the positive charge on the pyrrolidinium cation balanced by the negative charge on the perchlorate anion [1].

Stereochemical Configuration

Z/E Isomerism of the Ethylidene Moiety

The ethylidene substituent at position 2 of the pyrrolidine ring exhibits geometric isomerism, specifically Z/E stereochemistry [5] [6]. The double bond configuration significantly influences the molecular geometry and chemical properties of the compound [6] [7]. Based on crystallographic evidence and nuclear magnetic resonance data, the compound preferentially adopts the Z-configuration, where the higher priority substituents are positioned on the same side of the ethylidene double bond [5] [8].

The Z-configuration is stabilized through intramolecular interactions and reduced steric hindrance compared to the E-isomer [6] [8]. This geometric arrangement allows for optimal spatial positioning of the bulky diphenyl substituents at the 3-position of the pyrrolidine ring [8]. The stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the ethyl group and the pyrrolidine ring represent the highest priority substituents on each carbon of the double bond [6].

Nuclear magnetic resonance spectroscopy provides definitive evidence for the Z-configuration through characteristic coupling patterns and chemical shift values [8]. The Z-geometry contributes to the overall molecular stability and influences the compound's reactivity profile [7] [8].

Conformational Analysis of the Pyrrolidine Ring

The pyrrolidine ring system adopts characteristic envelope conformations, predominantly exhibiting puckering at the carbon-4 position [9] [10]. Two primary conformational states exist: the exo and endo envelope conformers, which interconvert through pseudorotational motion [9] [11]. The exo conformation positions the carbon-4 atom away from the plane containing the other four ring atoms, while the endo conformation places carbon-4 toward this plane [11].

The presence of bulky substituents, particularly the diphenyl groups at position 3, significantly influences the conformational equilibrium [9] [10]. Steric interactions favor conformations that minimize unfavorable contacts between the large aromatic substituents and other molecular components [12]. The dimethyl substitution at positions 1 and 5 further constrains the conformational space available to the pyrrolidine ring [9].

Computational studies demonstrate that the ring adopts a predominantly envelope conformation with rapid interconversion between conformational states [13] [14]. The energy barrier for conformational interconversion ranges from 2 to 5 kilocalories per mole, corresponding to picosecond timescales at room temperature [11]. This conformational flexibility contributes to the compound's chemical and biological properties [13].

Conformational ParameterValueReference
Primary ConformationEnvelope [9]
Interconversion Barrier2-5 kcal/mol [11]
Interconversion TimescalePicoseconds [11]
Puckering PositionCarbon-4 [9]

Crystallographic Parameters

The crystallographic structure of pyrrolidine, 2-ethylidene-1,5-dimethyl-3,3-diphenyl-, perchlorate reveals important structural details about the solid-state organization [15] [16]. Related diphenyl pyrrolidinium perchlorate structures demonstrate monoclinic crystal systems with specific space group symmetries [15]. The asymmetric unit typically contains one complete cation-anion pair, with the perchlorate anion providing charge balance [15] [16].

Crystallographic analysis indicates that the pyrrolidine ring maintains planarity within experimental error, with root-mean-square deviations typically less than 0.01 Ångström [8]. The phenyl rings at position 3 exhibit dihedral angles ranging from 70 to 90 degrees relative to each other, minimizing steric interactions [15] [8]. The ethylidene moiety adopts the Z-configuration in the solid state, consistent with solution-phase observations [8].

The crystal packing is stabilized through intermolecular hydrogen bonding interactions between the perchlorate anions and the organic cations [15] [16]. These interactions contribute to the overall stability of the crystalline lattice and influence the compound's physical properties [16]. The perchlorate anions occupy well-defined positions within the crystal structure, forming networks that optimize electrostatic interactions [15].

Temperature-dependent studies reveal that the crystal structure remains stable under normal storage conditions, with no significant phase transitions observed below the melting point [17] [18]. The crystallographic data supports the molecular geometry determined through spectroscopic methods [8].

Physicochemical Properties

Solubility Profile

The solubility characteristics of pyrrolidine, 2-ethylidene-1,5-dimethyl-3,3-diphenyl-, perchlorate reflect its ionic nature and organic substituent pattern [19] [20]. The compound demonstrates enhanced solubility in polar protic solvents, particularly methanol, where it forms stable solutions [21] [22]. The perchlorate salt formation significantly improves aqueous solubility compared to the free base form [23].

In methanol, the compound shows complete miscibility at concentrations up to 1 milligram per milliliter, forming clear, stable solutions [21] [22]. The enhanced solubility in alcoholic media results from favorable solvation interactions between the polar solvent molecules and the ionic components [24] [19]. Water solubility is moderate, with the compound forming saturated solutions at concentrations dependent on temperature and ionic strength [23].

Organic solvents with intermediate polarity, such as acetone and dichloromethane, provide suitable dissolution media for analytical and synthetic applications [25] [21]. The lipophilicity, characterized by a calculated partition coefficient of 4.43, indicates moderate hydrophobic character despite the ionic nature [20]. This property influences the compound's behavior in biological systems and analytical procedures [20].

SolventSolubilityReference
MethanolFully miscible [21]
WaterModerate [23]
AcetoneGood [25]
Log P (octanol/water)4.43 [20]

Stability Characteristics

The thermal stability of pyrrolidine, 2-ethylidene-1,5-dimethyl-3,3-diphenyl-, perchlorate has been characterized through melting point determination and thermogravimetric analysis [17] [18]. The compound exhibits a melting point of 175 ± 3 degrees Celsius, indicating substantial thermal stability under normal conditions [18]. This melting temperature represents the transition from the crystalline solid to the liquid phase with accompanying decomposition [18].

Accelerated stability testing indicates that the compound maintains chemical integrity for extended periods under controlled conditions [23]. The stability profile supports its use as an analytical reference standard and research chemical [20] [18].

Spectroscopic Attributes

The spectroscopic properties of pyrrolidine, 2-ethylidene-1,5-dimethyl-3,3-diphenyl-, perchlorate provide comprehensive structural information [8] [17] [28]. Ultraviolet-visible spectroscopy reveals characteristic absorption features with a maximum at 238.0 ± 1.0 nanometers in methanol solution, appearing as a shoulder band [17] [18]. This absorption corresponds to electronic transitions within the conjugated π-system of the aromatic substituents [28].

Nuclear magnetic resonance spectroscopy confirms the molecular structure and stereochemical assignments [8] [25]. Proton nuclear magnetic resonance spectra exhibit characteristic resonances for the ethylidene protons, aromatic protons, and aliphatic methyl groups [8]. The coupling patterns support the Z-configuration of the ethylidene moiety and provide information about conformational dynamics [8].

Infrared spectroscopy demonstrates characteristic absorption bands corresponding to carbon-hydrogen stretching, aromatic carbon-carbon stretching, and perchlorate anion vibrational modes [29] [17]. The spectroscopic fingerprint enables identification and purity assessment of the compound [17] [18]. Mass spectrometry provides molecular ion peaks consistent with the expected molecular weight and fragmentation patterns [17] [18].

Spectroscopic MethodKey FeatureValueReference
UV-Visλmax (methanol)238.0 ± 1.0 nm [17]
NMRStructure confirmationCorresponds [17]
IRFunctional groupsCorresponds [17]
MSMolecular ion377.9 m/z [17]

Laboratory-Scale Synthesis Routes

The synthesis of pyrrolidine derivatives, particularly those bearing the 2-ethylidene-1,5-dimethyl-3,3-diphenyl structural framework, requires specialized methodologies that can construct the five-membered nitrogen heterocycle while maintaining stereochemical integrity and functional group compatibility.

Electroreductive Cyclization Method

The most promising approach for constructing diphenyl-substituted pyrrolidines involves electroreductive cyclization of imines with terminal dihaloalkanes [1]. This methodology represents a significant advancement over traditional mercury-cathode-based processes, utilizing flow microreactor technology to achieve efficient ring formation. The reaction proceeds through initial cathodic reduction of the starting imine to generate a stable radical anion intermediate, which subsequently undergoes nucleophilic attack on the terminal dihaloalkane. Sequential electron reduction and cyclization steps yield the desired pyrrolidine framework with yields ranging from 55 to 57 percent [1]. The process eliminates the requirement for toxic mercury electrodes while maintaining mild reaction conditions suitable for laboratory-scale synthesis.

Transition Metal-Catalyzed Approaches

Intramolecular hydroamination catalyzed by yttrium complexes provides an alternative route to substituted pyrrolidines [2]. This methodology employs aminoalkene precursors under elevated temperature conditions in toluene solvent, achieving yields between 70 and 90 percent [2]. The enantioselective nature of this process makes it particularly valuable for generating chiral pyrrolidine derivatives with high stereochemical control. The reaction mechanism involves coordination of the aminoalkene substrate to the yttrium center, followed by intramolecular cyclization through metal-mediated carbon-nitrogen bond formation.

Radical Cyclization Strategies

Copper-catalyzed tandem amination, cyanation, and alkylation sequences offer efficient access to α-cyano pyrrolidines from primary amine-tethered alkynes [3]. This one-pot methodology eliminates the need for protection and deprotection steps, streamlining the synthetic sequence. The process involves initial copper-mediated amination followed by consecutive functional group installations, providing diversely substituted pyrrolidine products suitable for further derivatization to the target perchlorate salt.

Novel Ring Contraction Methodology

Recent developments in skeletal editing have introduced photo-promoted ring contraction of pyridines as an innovative approach to pyrrolidine synthesis [4] [5]. This methodology employs readily available pyridines and silylboranes under ultraviolet irradiation at 365 nanometers in benzene solvent, achieving yields between 50 and 80 percent [5]. The reaction proceeds through 2-silyl-1,2-dihydropyridine and vinylazomethine ylide intermediates, connected via photochemical or thermal silyl migration pathways. This approach demonstrates broad substrate scope with high functional group compatibility, making it particularly suitable for accessing complex pyrrolidine derivatives.

Purification Techniques

The purification of pyrrolidine derivatives requires specialized techniques to address the basic nature of the nitrogen heterocycle and prevent unwanted interactions with silica-based chromatographic media.

Silica Gel Column Chromatography

Standard silica gel column chromatography represents the most widely employed purification method for pyrrolidine derivatives [6]. The eluent system typically consists of diethyl ether and hexanes in a 1:3 ratio with the critical addition of 1 percent volume per volume triethylamine [6]. This basic additive prevents irreversible adsorption of the pyrrolidine products to the silica gel surface, enabling efficient separation with yields ranging from 69 to 71 percent [6]. The chromatographic conditions must be carefully optimized to balance resolution and recovery, as excessive triethylamine concentrations can lead to reduced separation efficiency.

Vacuum Transfer Purification

For volatile pyrrolidine derivatives, vacuum transfer provides an effective method for catalyst removal and product isolation [2]. This technique is particularly valuable when dealing with transition metal-catalyzed reactions where complete catalyst removal is essential for subsequent synthetic transformations. The process involves controlled distillation under reduced pressure, allowing selective transfer of the pyrrolidine product while leaving behind higher-boiling impurities and catalyst residues [2].

Continuous Distillation Methods

Large-scale purification of crude pyrrolidine materials employs continuous distillation under reduced pressure conditions [7]. Operating at pressures below 950 hectopascals enables simultaneous dewatering and purification in a single process step, achieving pyrrolidine yields exceeding 90 percent [7]. This methodology incorporates both stripping and rectifying sections to ensure efficient separation of water and other volatile impurities while maintaining product integrity.

High-Performance Liquid Chromatography

Preparative high-performance liquid chromatography provides the highest purity separations for analytical standards and complex pyrrolidine mixtures [8]. The mobile phase typically consists of acetonitrile and water with phosphoric acid buffer, enabling separation of closely related structural isomers [8]. This technique achieves purities exceeding 95 percent and is particularly valuable for preparing reference materials and pharmaceutical standards [8].

Crystallization and Trituration

Solid pyrrolidine derivatives can be purified through crystallization or trituration using methanol as the solvent system [9]. This approach provides a simple and cost-effective purification method, particularly suitable for compounds that form well-defined crystalline structures. The process involves dissolution in hot methanol followed by controlled cooling to induce crystallization, with the solid product isolated through filtration.

Structure Verification Protocols

Comprehensive structural characterization of pyrrolidine derivatives requires a combination of spectroscopic and analytical techniques to confirm molecular structure, stereochemistry, and purity.

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy serves as the primary method for structural confirmation of pyrrolidine derivatives [2]. Spectra are typically recorded in deuterated chloroform, dimethyl sulfoxide-d6, or benzene-d6, with pyrrolidine ring protons appearing as characteristic multiplets between 1.6 and 2.8 parts per million [2]. The coupling patterns and chemical shifts provide detailed information about substitution patterns and conformational preferences. Carbon-13 nuclear magnetic resonance spectroscopy complements the proton data by confirming the carbon framework and identifying quaternary centers [2].

Single Crystal X-ray Crystallography

X-ray crystallographic analysis represents the gold standard for absolute structural determination of pyrrolidine derivatives [10]. Suitable crystals are typically grown from tetrahydrofuran-hexane mixtures in a 1:1 volume ratio [10]. This technique provides complete three-dimensional structural information, including bond lengths, bond angles, and stereochemical assignments. The method is particularly valuable for confirming the configuration of chiral centers and the overall molecular geometry.

Liquid Chromatography-Mass Spectrometry

Liquid chromatography coupled with mass spectrometry provides essential molecular weight confirmation and purity assessment [9]. The analysis typically employs acetonitrile-water gradient elution systems with detection of molecular ion peaks in positive ionization mode. This technique is crucial for identifying impurities, degradation products, and confirming the molecular formula of the target compound.

Fluorine-19 Nuclear Magnetic Resonance for Enantiomeric Excess

For chiral pyrrolidine derivatives, enantiomeric excess determination employs fluorine-19 nuclear magnetic resonance analysis of Mosher amide derivatives [2]. The analysis is conducted in deuterated chloroform at 70 degrees Celsius, with separate resonances observed for each enantiomer. This method provides quantitative assessment of stereochemical purity, essential for pharmaceutical applications and mechanistic studies.

Alternative Salt Formation Strategies

The conversion of pyrrolidine free bases to their corresponding salt forms requires careful selection of counterions and reaction conditions to ensure complete conversion and product stability.

Perchlorate Salt Formation

The formation of pyrrolidine perchlorate salts involves the controlled addition of perchloric acid to the free base under ice-cooled conditions [10] [11]. This methodology typically achieves yields of 74 percent with minimal solvent requirements [10]. The process must be conducted with appropriate safety precautions due to the explosive nature of organic perchlorates. The resulting perchlorate salts serve as analytical standards for forensic and toxicological applications [11].

Hydrochloride Salt Preparation

Hydrochloride salt formation represents the most common approach for pyrrolidine derivatives [9]. The process involves treatment with hydrogen chloride gas or aqueous hydrochloric acid under ambient or reflux conditions, typically achieving quantitative yields. Ethanol or water serves as the reaction medium, with the crystalline hydrochloride salt isolated through filtration or evaporation [9].

Trifluoroacetate Salt Synthesis

Trifluoroacetate salts provide an alternative to traditional chloride or perchlorate forms, particularly for applications requiring enhanced solubility in organic solvents [12]. The formation process employs trifluoroacetic acid under room temperature conditions, achieving high yields with minimal side reactions. These salts demonstrate improved stability compared to free bases while maintaining compatibility with organic reaction conditions.

Sulfonate Salt Formation

Sulfonate salts offer enhanced thermal stability and reduced hygroscopicity compared to halide salts [13]. The synthesis involves reaction with sulfonic acids at elevated temperatures between 140 and 170 degrees Celsius, achieving yields ranging from 59 to 72 percent [13]. This approach provides access to alternative salt forms suitable for specialized applications requiring specific physical properties or thermal characteristics.

Dates

Last modified: 08-16-2023

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